4-{1-[4-(Benzoyloxy)-3,5-dichlorophenyl]-1-methylethyl}-2,6-dichlorophenyl benzoate
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Overview
Description
4-{1-[4-(Benzoyloxy)-3,5-dichlorophenyl]-1-methylethyl}-2,6-dichlorophenyl benzoate is a complex organic compound characterized by its multiple chlorinated phenyl groups and benzoate esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(Benzoyloxy)-3,5-dichlorophenyl]-1-methylethyl}-2,6-dichlorophenyl benzoate typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with 3,5-dichlorophenol and 4-hydroxybenzoic acid.
Esterification: The first step involves esterification of 3,5-dichlorophenol with benzoyl chloride in the presence of a base like pyridine to form 4-(benzoyloxy)-3,5-dichlorophenyl benzoate.
Alkylation: The next step is the alkylation of the ester with 2,6-dichlorobenzyl chloride in the presence of a strong base such as sodium hydride (NaH) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic positions, using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the ester groups, converting them to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorinated phenyl groups can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOCH₃ in methanol.
Major Products
Oxidation: Formation of carboxylic acids from benzylic oxidation.
Reduction: Formation of alcohols from ester reduction.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to their structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of multiple chlorinated phenyl groups suggests potential interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-{1-[4-(Benzoyloxy)-3,5-dichlorophenyl]-1-methylethyl}-2,6-dichlorophenyl benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s chlorinated phenyl groups can engage in hydrophobic interactions, while the ester groups may participate in hydrogen bonding or other polar interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[4-(Benzoyloxy)phenyl]-1-methylethyl}phenyl benzoate
- 4-{1-[4-(Methoxy)phenyl]-1-methylethyl}phenyl benzoate
- 4-{1-[4-(Hydroxy)phenyl]-1-methylethyl}phenyl benzoate
Uniqueness
Compared to similar compounds, 4-{1-[4-(Benzoyloxy)-3,5-dichlorophenyl]-1-methylethyl}-2,6-dichlorophenyl benzoate is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichlorinated phenyl groups enhance its stability and potential for specific interactions with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C29H20Cl4O4 |
---|---|
Molecular Weight |
574.3 g/mol |
IUPAC Name |
[4-[2-(4-benzoyloxy-3,5-dichlorophenyl)propan-2-yl]-2,6-dichlorophenyl] benzoate |
InChI |
InChI=1S/C29H20Cl4O4/c1-29(2,19-13-21(30)25(22(31)14-19)36-27(34)17-9-5-3-6-10-17)20-15-23(32)26(24(33)16-20)37-28(35)18-11-7-4-8-12-18/h3-16H,1-2H3 |
InChI Key |
RFQKXJYGNZYUMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Cl)OC(=O)C2=CC=CC=C2)Cl)C3=CC(=C(C(=C3)Cl)OC(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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